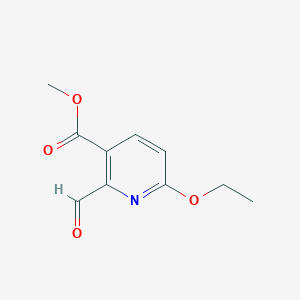
Methyl 6-ethoxy-2-formylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-ethoxy-2-formylnicotinate is an organic compound with the molecular formula C10H11NO4 It is a derivative of nicotinic acid and is characterized by the presence of an ethoxy group at the 6-position and a formyl group at the 2-position of the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethoxy-2-formylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with 6-methyl nicotinate as the starting material.
Bromination: The 6-methyl nicotinate is reacted with bromine in the presence of sodium acetate and glacial acetic acid to form 6-tribromomethyl nicotinate.
Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite in an aqueous solution to remove one bromine atom, yielding 6-dibromomethyl nicotinate.
Formylation: The 6-dibromomethyl nicotinate is reacted with morpholine to produce 6-formyl nicotinate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethoxy-2-formylnicotinate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Manganese dioxide in dichloromethane at 20°C for 4 hours.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted nicotinate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethoxy-2-formylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of various fine chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Methyl 6-ethoxy-2-formylnicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding. The formyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Methyl 6-formylnicotinate
Uniqueness
Methyl 6-ethoxy-2-formylnicotinate is unique due to the presence of both an ethoxy group and a formyl group on the nicotinate ring.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 6-ethoxy-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-3-15-9-5-4-7(10(13)14-2)8(6-12)11-9/h4-6H,3H2,1-2H3 |
InChI Key |
KUYHGFZGHOHIIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1)C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















